molecular formula C13H12Cl2N2O2S B2964670 Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate CAS No. 944691-60-5

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate

Cat. No.: B2964670
CAS No.: 944691-60-5
M. Wt: 331.21
InChI Key: HVUBXOMAPIGSKE-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a dichloroaniline moiety, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2,4-dichloroaniline with a thiazole derivative. One common method includes the following steps:

    Formation of Thiazole Intermediate: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Coupling Reaction: The thiazole intermediate is then coupled with 2,4-dichloroaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure regulation, and the use of continuous flow reactors to enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The dichloroaniline moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: 2-[2-(2,6-dichloroanilino)phenyl]acetic acid.

    Etodolac: 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.

    Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid.

Uniqueness

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thiazole ring enhances its potential as an antimicrobial and anti-inflammatory agent, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-9-7-20-13(16-9)17-11-4-3-8(14)5-10(11)15/h3-5,7H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUBXOMAPIGSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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